4-Fluoro-2-nitrophenylthiocyanate
Description
4-Fluoro-2-nitrophenylthiocyanate is a nitroaromatic compound featuring a phenyl ring substituted with a fluorine atom at the para-position, a nitro group at the ortho-position, and a thiocyanate (-SCN) functional group. Thiocyanates are versatile intermediates in organic synthesis, often employed in pharmaceuticals, agrochemicals, and polymer chemistry due to their electrophilic nature and ability to participate in nucleophilic substitution reactions .
Key inferred characteristics based on structural analogs include:
- Molecular formula: Likely C₇H₃FN₂O₂S (replacing the isocyanate group in 4-fluoro-2-nitrophenyl isocyanate with thiocyanate).
- Molecular weight: Estimated ~198.11 g/mol (calculated by substituting oxygen in the isocyanate group with sulfur, using data from ).
- Reactivity: The electron-withdrawing nitro and fluorine groups enhance electrophilicity at the thiocyanate moiety, facilitating reactions with amines, alcohols, or thiols.
Properties
IUPAC Name |
(4-fluoro-2-nitrophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJQWEZDUJFARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrophenylthiocyanate typically involves the reaction of 4-fluoro-2-nitroaniline with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the thiophosgene to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrophenylthiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo aromatic nucleophilic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
4-Fluoro-2-nitrophenylthiocyanate has been investigated for its potential as an antimicrobial agent. Research indicates that compounds containing nitrophenyl and thiocyanate groups exhibit significant activity against various pathogens. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
Case Study: Antitubercular Activity
A study synthesized a series of derivatives based on the structure of this compound, evaluating their efficacy against M. tuberculosis. The most potent derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains, suggesting that modifications to the thiocyanate group may enhance biological activity .
Organic Synthesis
Intermediate in Synthesis
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to introduce diverse functional groups into target molecules. The compound can be utilized to synthesize more complex structures necessary for pharmaceutical development.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as an intermediate for creating complex organic molecules. |
| Drug Development | Used in the synthesis of potential therapeutic agents. |
| Material Science | Functions as a building block for developing new materials. |
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its fluorinated structure contributes to improved thermal stability and chemical resistance, making it suitable for high-performance applications.
Case Study: Polymer Modification
Research has demonstrated that incorporating thiocyanate groups into polymer backbones can significantly improve hydrophobicity and mechanical strength. This modification is particularly beneficial for applications in coatings and adhesives where durability is essential .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrophenylthiocyanate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The fluorine and nitro substituents on the phenyl ring influence the reactivity of the compound by altering the electron density and steric hindrance around the reactive sites . The thiocyanate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-2-nitrophenyl Isocyanate (CAS 190774-51-7)
| Property | 4-Fluoro-2-nitrophenyl Isocyanate | 4-Fluoro-2-nitrophenylthiocyanate (Inferred) |
|---|---|---|
| Functional Group | -NCO (isocyanate) | -SCN (thiocyanate) |
| Molecular Formula | C₇H₃FN₂O₃ | C₇H₃FN₂O₂S |
| Molecular Weight | 182.11 g/mol | ~198.11 g/mol |
| Reactivity | Highly reactive with nucleophiles (e.g., amines, alcohols) due to electrophilic NCO group. | Moderately reactive; thiocyanates undergo slower substitutions but participate in cyclization and coupling reactions. |
| Applications | Polymer crosslinking, urethane synthesis. | Potential use in heterocycle synthesis (e.g., thiadiazoles) or as a bioisostere in drug design. |
Key Differences :
- The thiocyanate group introduces sulfur, which may confer distinct redox properties or metal-binding capabilities compared to the oxygen-rich isocyanate.
- Thiocyanates are generally less volatile and less toxic than isocyanates, which are known respiratory irritants .
4-Fluorophenyl Isothiocyanate
| Property | 4-Fluorophenyl Isothiocyanate | This compound (Inferred) |
|---|---|---|
| Substituents | Fluorine at para-position | Fluorine (para), nitro (ortho) |
| Functional Group | -NCS (isothiocyanate) | -SCN (thiocyanate) |
| Electron Effects | Moderate electron-withdrawing (F) | Strong electron-withdrawing (F + NO₂), enhancing electrophilicity. |
| Synthetic Utility | Used in peptide modification and HPLC derivatization. | Likely suited for nitroaromatic systems requiring regioselective functionalization. |
Key Differences :
- The nitro group in this compound significantly alters electronic distribution, directing subsequent substitutions to specific ring positions (meta to nitro, para to fluorine).
- Nitro-substituted thiocyanates may exhibit higher thermal stability and lower solubility in polar solvents compared to non-nitro analogs.
5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine
While structurally distinct (thiadiazole core), this compound shares the 2-fluoro-4-nitrophenyl motif:
- Electronic Effects : The nitro and fluorine groups create a polarized aromatic system, enhancing electrophilicity for reactions at the thiadiazole ring.
Biological Activity
4-Fluoro-2-nitrophenylthiocyanate (CAS Number: 21325-03-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that summarize its activity.
This compound is characterized by the following chemical structure:
- IUPAC Name : 4-fluoro-2-nitro-1-thiocyanatobenzene
- Molecular Formula : C7H3FN2O2S
- Molecular Weight : 198.18 g/mol
- Physical Form : Solid
- Storage Temperature : Ambient Temperature
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
The compound is believed to exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar to other nitrophenyl thiocyanates, it may inhibit specific enzymes involved in metabolic pathways.
- Cytotoxic Effects : Studies suggest that compounds with nitro and thiocyanate groups can induce cytotoxicity in cancer cell lines.
Case Studies and Experimental Data
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.
- Cytotoxicity in Cancer Cells :
- Neuroprotective Effects :
- Enzyme Inhibition :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
